molecular formula C18H12ClN5O2S B11659756 5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-(naphthalen-1-yl)-1H-tetrazole

5-[(2-chloro-6-nitrobenzyl)sulfanyl]-1-(naphthalen-1-yl)-1H-tetrazole

Cat. No.: B11659756
M. Wt: 397.8 g/mol
InChI Key: JKMZHOHQEPNDBU-UHFFFAOYSA-N
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Description

5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a naphthalene moiety, and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Naphthalene Moiety: This step often involves coupling reactions, such as Suzuki or Sonogashira coupling, to attach the naphthalene group to the tetrazole ring.

    Attachment of the Chloronitrophenyl Group: This is usually done through nucleophilic substitution reactions, where the chloronitrophenyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloronitrophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the chloronitrophenyl moiety.

Scientific Research Applications

5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.

    Medicine: The compound could be explored for its potential therapeutic properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLORO-6-NITROPHENYL)METHYL]SULFANYL}-1-(NAPHTHALEN-1-YL)-1H-1,2,3,4-TETRAZOLE depends on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would need to be elucidated through further research.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitroaniline: This compound shares the chloronitrophenyl group and can undergo similar reactions.

    Naphthalene Derivatives: Compounds with a naphthalene moiety may have similar physical and chemical properties.

    Tetrazole Derivatives: These compounds share the tetrazole ring and can participate in similar cyclization and substitution reactions.

Properties

Molecular Formula

C18H12ClN5O2S

Molecular Weight

397.8 g/mol

IUPAC Name

5-[(2-chloro-6-nitrophenyl)methylsulfanyl]-1-naphthalen-1-yltetrazole

InChI

InChI=1S/C18H12ClN5O2S/c19-15-8-4-10-17(24(25)26)14(15)11-27-18-20-21-22-23(18)16-9-3-6-12-5-1-2-7-13(12)16/h1-10H,11H2

InChI Key

JKMZHOHQEPNDBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=N3)SCC4=C(C=CC=C4Cl)[N+](=O)[O-]

Origin of Product

United States

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